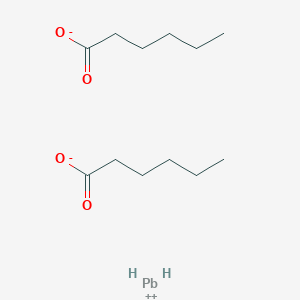
Hexanoate;lead(2+) dihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoate;lead(2+) dihydride, also known as lead hexanoate or lead(II) hexanoate, is a chemical compound with the molecular formula Pb(C6H11O2)2. It is a white crystalline powder that is commonly used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Aplicaciones Científicas De Investigación
Lead hexanoate has been used in scientific research as a catalyst in various chemical reactions. It has also been used as a precursor to synthesize Hexanoate;lead(2+) dihydride-containing compounds for use in electronic devices, such as solar cells and photodetectors.
Mecanismo De Acción
The mechanism of action of Hexanoate;lead(2+) dihydride hexanoate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can facilitate the formation of chemical bonds in various reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Hexanoate;lead(2+) dihydride hexanoate. However, it is known to be toxic and can cause harm to the environment and human health if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hexanoate;lead(2+) dihydride hexanoate in lab experiments is its ability to act as a catalyst in various reactions. However, its toxicity and potential harm to the environment and human health are significant limitations.
Direcciones Futuras
Future research on Hexanoate;lead(2+) dihydride hexanoate could focus on finding safer alternatives to its use as a catalyst in chemical reactions. Additionally, research could explore the potential use of Hexanoate;lead(2+) dihydride hexanoate in electronic devices and other applications. Further investigation into the mechanism of action and toxicity of Hexanoate;lead(2+) dihydride hexanoate could also provide valuable insights into its use and potential risks.
Métodos De Síntesis
Lead hexanoate can be synthesized by reacting Hexanoate;lead(2+) dihydride oxide with hexanoic acid in the presence of a solvent such as ethanol. The reaction produces Hexanoate;lead(2+) dihydride hexanoate and water. The resulting product can be purified through recrystallization.
Propiedades
Número CAS |
15773-53-2 |
|---|---|
Nombre del producto |
Hexanoate;lead(2+) dihydride |
Fórmula molecular |
C12H22O4Pb |
Peso molecular |
437.50068 |
Nombre IUPAC |
hexanoate;lead(2+) dihydride |
InChI |
InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |
Clave InChI |
CGSAAYNFWHCUGW-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
SMILES canónico |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
Otros números CAS |
15773-53-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




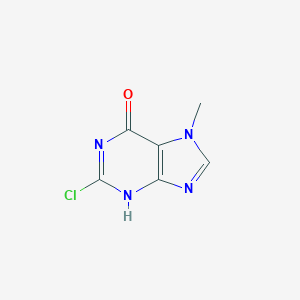
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
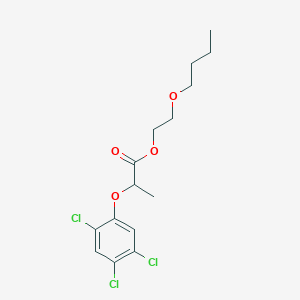
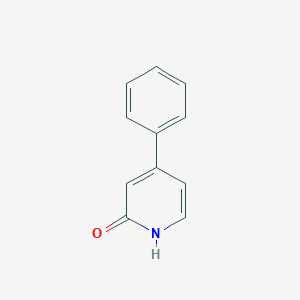
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
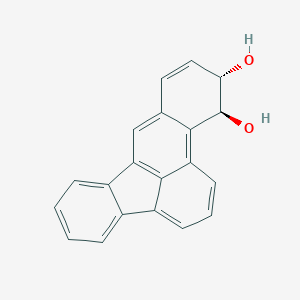
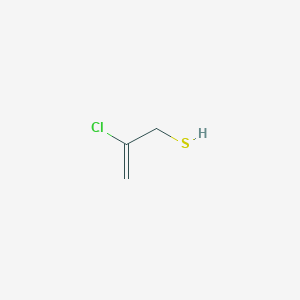
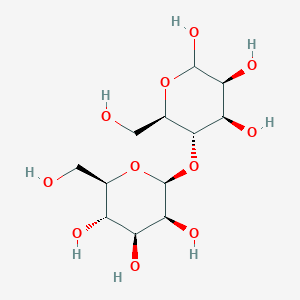
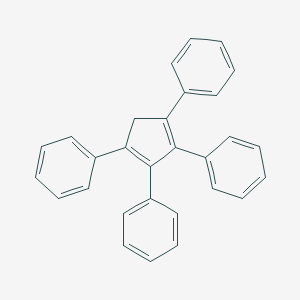
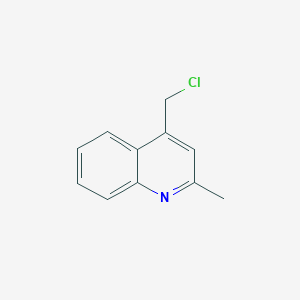
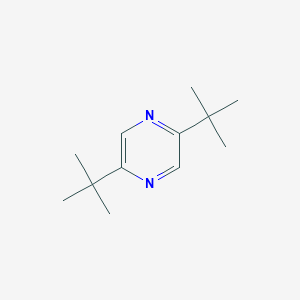
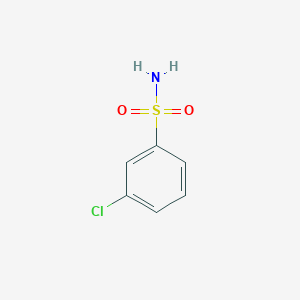
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)